molecular formula C22H27N3O B2408034 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole CAS No. 943104-19-6

2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

Cat. No.: B2408034
CAS No.: 943104-19-6
M. Wt: 349.478
InChI Key: DFJFUMBLRARXKS-UHFFFAOYSA-N
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Description

2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring two distinct substituents: a 2-phenoxyethyl group attached to the nitrogen atom of the benzodiazole core and an azepan-1-ylmethyl group at the 2-position. The phenoxyethyl moiety enhances lipophilicity, which may influence membrane permeability and bioavailability.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-1-(2-phenoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-2-9-15-24(14-8-1)18-22-23-20-12-6-7-13-21(20)25(22)16-17-26-19-10-4-3-5-11-19/h3-7,10-13H,1-2,8-9,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJFUMBLRARXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Azepane Ring: The final step is the nucleophilic substitution of the benzodiazole derivative with azepane, typically using a strong base like sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the azepane or phenoxyethyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Research indicates that derivatives of benzodiazoles, including this compound, display a range of pharmacological activities:

  • Antimicrobial Activity : Exhibits efficacy against various pathogens.
  • Anticancer Properties : Investigated for targeting specific cancer pathways.
  • Neuroprotective Effects : Potential for treating neurodegenerative diseases and depression.

Applications in Medicinal Chemistry

The compound has several promising applications in medicinal chemistry:

  • Therapeutic Development : Explored as a potential drug candidate for various diseases due to its bioactive properties.
  • Building Block for Complex Molecules : Used in the synthesis of more complex pharmaceutical agents.
  • Research Tool in Biological Studies : Acts as a probe for studying biological mechanisms and pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential of 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole in various therapeutic contexts:

  • A study published in Molecules demonstrated its anxiolytic effects comparable to established drugs like diazepam .
  • Research on similar benzodiazole derivatives has shown promise in treating neurodegenerative diseases and depression .

Mechanism of Action

The mechanism of action of 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane ring and phenoxyethyl group may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substituent variations at the benzodiazole core:

Compound (CAS/ID) Substituents at Benzodiazole Core Key Features Reference
Target Compound 2-(azepan-1-ylmethyl), 1-(2-phenoxyethyl) Flexible azepane ring; phenoxyethyl for lipophilicity
CAS 685097-05-6 2-[(E)-2-(2-methoxyphenyl)ethenyl], 1-(2-phenoxyethyl) Methoxyphenyl ethenyl group; rigid planar structure
2dag () 1-(azepan-1-yl), 2-(4-(3-methoxyphenyl)-triazolyl) Triazole linker; methoxyphenyl for polarity modulation
9c () Phenoxymethyl-triazole-thiazole with 4-bromophenyl Bromophenyl for halogen bonding; triazole-thiazole for π-stacking
CAS 3384-30-3 () 2-(2-chlorophenoxymethyl) Chlorophenyl for lipophilicity; smaller substituent
Prazole Derivatives Sulfonylpyridinyl groups Electron-withdrawing sulfonyl groups; pyridine for metal coordination

Key Observations :

  • Azepane vs. Smaller Rings : The seven-membered azepane in the target compound offers greater conformational flexibility compared to six-membered piperidine rings (e.g., in ’s 2dag) or rigid substituents like ethenyl groups (CAS 685097-05-6). This flexibility may enhance binding to targets requiring induced-fit interactions .
  • Phenoxyethyl vs.
  • Electronic Effects: Unlike sulfonylpyridinyl groups in ’s prazole derivatives, the azepane and phenoxyethyl substituents are electron-donating, which may alter binding to redox-sensitive targets .

Comparison of Methods :

  • Efficiency : Click chemistry () offers superior regioselectivity (>95% yield) compared to traditional alkylation/Mannich reactions.
  • Scalability : Solid-phase synthesis () enables rapid generation of libraries, whereas solution-phase methods (e.g., for the target compound) may require purification steps .
Physicochemical and Pharmacokinetic Properties
Property Target Compound CAS 685097-05-6 () 9c () 2dag ()
Molecular Weight ~353 g/mol (C21H25N3O) 370 g/mol (C24H22N2O2) ~550 g/mol (estimated) ~400 g/mol (estimated)
LogP (Predicted) ~3.5 (azepane + phenoxyethyl) ~4.2 (methoxyphenyl ethenyl) ~2.8 (bromophenyl + triazole) ~2.3 (triazole + methoxyphenyl)
Solubility Low (hydrophobic substituents) Very low (rigid ethenyl) Moderate (polar triazole) High (polar triazole)

Key Insights :

  • The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Triazole-containing analogs () exhibit higher solubility due to hydrogen-bonding capacity, which may limit their CNS penetration compared to the target compound .

Biological Activity

The compound 2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 299.39 g/mol
  • CAS Number : Not specifically listed but related compounds are cataloged under various identifiers.

Research indicates that benzodiazoles, including the compound in focus, may exert their biological effects through several mechanisms:

  • Receptor Modulation : Many benzodiazoles act as modulators of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
  • Anticancer Activity : Some derivatives have shown promise in targeting specific cancer pathways, particularly in prostate cancer by inhibiting androgen receptors .
  • Antimicrobial Properties : Certain benzodiazole derivatives exhibit antimicrobial activity against various pathogens .

Anticancer Activity

A study focusing on benzodiazole derivatives highlighted their potential as antiandrogens in prostate cancer treatment. The compound's ability to inhibit androgen receptor activity was confirmed through in vitro assays using LNCaP prostate cancer cell lines. The results indicated significant growth inhibition in Enzalutamide-resistant variants, suggesting a promising alternative therapeutic strategy .

Antimicrobial Effects

Research has demonstrated that certain benzodiazole derivatives possess antimicrobial properties. While specific data on this compound is sparse, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyFindings
Prostate Cancer Treatment In vitro studies showed that the compound inhibits androgen receptor activity, leading to reduced cell proliferation in resistant cancer lines .
Neuropharmacological Assessment Similar compounds have demonstrated anxiolytic effects through GABA_A receptor modulation .
Antimicrobial Testing Related benzodiazoles exhibited significant antibacterial activity against common pathogens .

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